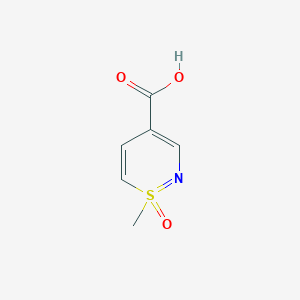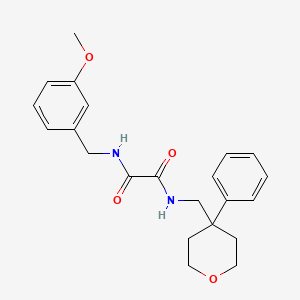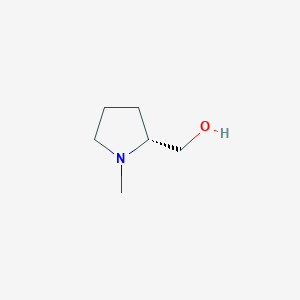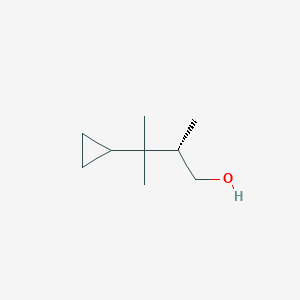
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is a chiral compound with the chemical formula C10H20O. It is commonly referred to as CPDMB and is used in scientific research as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. The compound has a cyclopropyl group attached to a tertiary carbon, which makes it a valuable intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is not fully understood. However, it is believed that the compound acts as a chiral auxiliary in organic synthesis, allowing for the formation of chiral compounds with high enantioselectivity. CPDMB may also have other biological activities that are not yet fully understood.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol. However, studies have shown that the compound has low toxicity and is generally well-tolerated in laboratory animals. It is important to note that CPDMB should only be used in laboratory settings and should not be used in human or animal studies without proper safety precautions.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using a variety of methods. CPDMB is also a chiral compound, making it a valuable tool for the synthesis of chiral compounds with high enantioselectivity. However, there are also some limitations to using CPDMB in laboratory experiments. The compound is relatively expensive and may not be cost-effective for large-scale experiments. Additionally, the synthesis of CPDMB can be a complex process that requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research involving (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol. One area of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the investigation of the biological activities of CPDMB and its potential as a therapeutic agent. Additionally, the use of CPDMB as a chiral auxiliary in the synthesis of new pharmaceuticals and agrochemicals is an area of active research. Overall, (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is a valuable tool for organic synthesis and has many potential applications in scientific research.
Synthesemethoden
The synthesis of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol can be achieved through a variety of methods. One of the most commonly used methods is the asymmetric hydrogenation of 3-cyclopropyl-2,3-dimethylbutanal using a chiral catalyst. Another method involves the use of chiral auxiliaries to achieve enantioselective synthesis. The synthesis of CPDMB is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol has a wide range of applications in scientific research. It is commonly used as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. The compound has been used in the synthesis of drugs such as the anti-cancer agent paclitaxel and the anti-inflammatory agent celecoxib. CPDMB has also been used in the synthesis of various natural products and other biologically active compounds.
Eigenschaften
IUPAC Name |
(2S)-3-cyclopropyl-2,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)9(2,3)8-4-5-8/h7-8,10H,4-6H2,1-3H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVCYKRBTWSLF-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2446966.png)
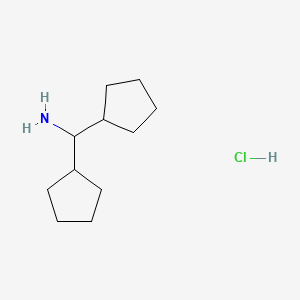
![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2446969.png)
![1,3,5-Trimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2446970.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2446971.png)
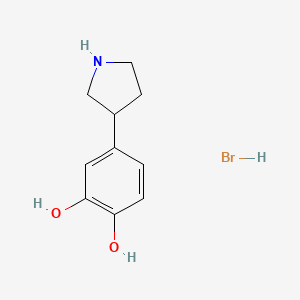
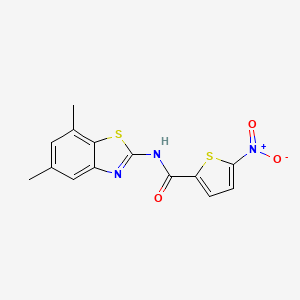
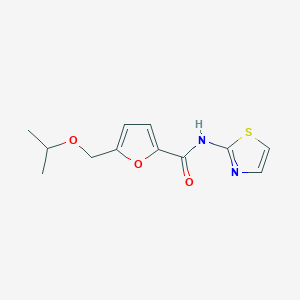
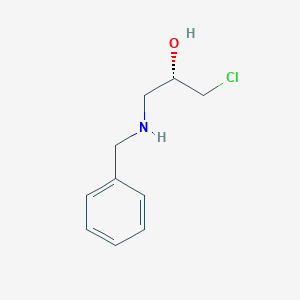
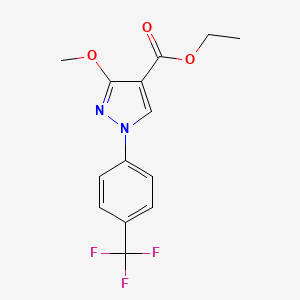
![N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2446983.png)
